A Comprehensive Technical Guide to 2-Chloro-isonicotinic acid hydrazide
A Comprehensive Technical Guide to 2-Chloro-isonicotinic acid hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-isonicotinic acid hydrazide, a halogenated derivative of the well-known antitubercular drug isoniazid, is a compound of significant interest in medicinal chemistry and drug discovery. Its structural similarity to isoniazid suggests potential antitubercular activity, while the presence of a chlorine atom offers a site for further chemical modification, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of 2-Chloro-isonicotinic acid hydrazide, including its chemical properties, synthesis, potential applications, and relevant experimental protocols.
Physicochemical and Safety Data
A clear understanding of the physicochemical properties and safety profile of 2-Chloro-isonicotinic acid hydrazide is paramount for its handling and application in a research setting. The following tables summarize key quantitative data for this compound.
Table 1: Chemical Identification and Properties
| Property | Value |
| CAS Number | 58481-04-2[1] |
| IUPAC Name | 2-chloropyridine-4-carbohydrazide |
| Molecular Formula | C₆H₆ClN₃O |
| Molecular Weight | 171.58 g/mol |
| Appearance | Crystalline Powder[1] |
| Melting Point | 170-175 °C[1] |
| SMILES | O=C(NN)C1=CC=NC(Cl)=C1[1] |
Note: A related compound, 2-amino-6-chloroisonicotinic acid hydrazide, has a different CAS number (28056-06-6) and molecular formula (C₆H₇ClN₄O). It is crucial to distinguish between these two compounds.[2]
Table 2: Safety and Handling Information
| Hazard Statement | Precautionary Statement |
| Causes skin irritation. | Wash skin thoroughly after handling. |
| Causes serious eye irritation. | Wear protective gloves/eye protection/face protection. |
| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. |
| Avoid breathing dust. | |
| Storage | Incompatible Materials |
| Keep in a dark place, Sealed in dry, 2-8°C.[1] | Strong oxidizing agents. |
Synthesis of 2-Chloro-isonicotinic acid hydrazide
The primary route for the synthesis of 2-Chloro-isonicotinic acid hydrazide involves a two-step process, starting from 2-chloronicotinic acid. The general workflow for this synthesis is depicted below.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid-N-Oxide
This protocol is based on a general method for the chlorination of pyridine-N-oxides.
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Reaction Setup: Suspend 70 g of nicotinic acid-N-oxide in 300 ml of phosphorus oxychloride (POCl₃) in a reaction flask equipped with a stirrer and a dropping funnel.
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Addition of Triethylamine: Add 50 g of triethylamine dropwise at room temperature. An exothermic reaction will occur, and the nicotinic acid-N-oxide will dissolve at approximately 50°C.
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Reaction: Heat the resulting solution in a water bath at 100°C for 4 hours.
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Work-up: After cooling, distill off the excess phosphorus oxychloride under vacuum. Carefully pour the residue into water, maintaining the temperature below 40°C.
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Precipitation: Adjust the pH of the aqueous solution to 2.0-2.5 with a diluted caustic soda solution to precipitate the 2-chloronicotinic acid.
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Isolation: Collect the precipitate by filtration, wash with cold water, and dry to yield the final product.
Protocol 2: Synthesis of 2-Chloro-isonicotinic acid hydrazide
This protocol is a general procedure for the synthesis of hydrazides from carboxylic acids.
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Acyl Chloride Formation: To a solution of 2-chloronicotinic acid in a suitable anhydrous solvent (e.g., dichloromethane), add an excess of thionyl chloride dropwise at 0°C. Reflux the mixture for 2-3 hours.
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Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloroisonicotinoyl chloride.
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Hydrazinolysis: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., tetrahydrofuran). Add this solution dropwise to a stirred solution of hydrazine hydrate (an excess, typically 2-3 equivalents) in the same solvent at 0°C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Isolation: Remove the solvent under reduced pressure. Add water to the residue to precipitate the product.
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Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-Chloro-isonicotinic acid hydrazide.
Applications in Drug Discovery
2-Chloro-isonicotinic acid hydrazide serves as a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities. Its primary application lies in the development of novel antitubercular agents. It is also used in the synthesis of hydrazones, quinazolines, and Schiff bases, which are classes of compounds known to exhibit a wide range of pharmacological properties.
Mechanism of Action: A Link to Isoniazid
The proposed mechanism of action for the antitubercular activity of 2-Chloro-isonicotinic acid hydrazide is analogous to that of isoniazid. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[3] The activated form of isoniazid then covalently binds to NAD(H) to form an adduct that inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway.[3] Mycolic acids are crucial components of the mycobacterial cell wall, and their inhibition leads to bacterial cell death. It is hypothesized that 2-Chloro-isonicotinic acid hydrazide follows a similar activation and inhibitory pathway.
References
- 1. 2-[(18)F]-fluoroisonicotinic acid hydrazide: biological evaluation in an acute infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isonicotinic acid, 2-amino-6-chloro-, hydrazide [webbook.nist.gov]
- 3. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
